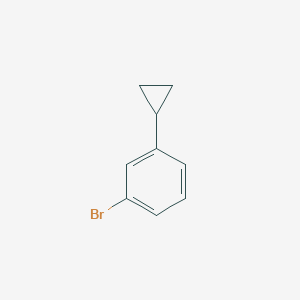

1-Bromo-3-cyclopropylbenzene

説明

Significance as a Versatile Organic Building Block

The utility of 1-bromo-3-cyclopropylbenzene in chemical synthesis stems from its capacity to act as a versatile building block for the construction of more complex molecular architectures. The bromine atom on the aromatic ring makes the compound an ideal substrate for numerous metal-catalyzed cross-coupling reactions. ambeed.com For instance, it is readily used in Suzuki-Miyaura couplings to form new carbon-carbon bonds. ambeed.comvulcanchem.comambeed.com

Researchers have demonstrated its application in various synthetic pathways. One common preparation of this compound involves the cyclopropanation of 3-bromostyrene (B1266119). lookchem.com A specific method using diethylzinc (B1219324) and diiodomethane (B129776) with 3-bromostyrene as the starting material has been reported to achieve an 81% yield of the final product. echemi.com

Once synthesized, this compound can be transformed into a variety of derivatives. For example, it can be converted into 3-cyclopropyl-benzoic acid through a reaction sequence involving lithiation with n-butyllithium followed by quenching with carbon dioxide. echemi.com It also serves as a precursor in the synthesis of more elaborate molecules, such as in the palladium-catalyzed reaction with 4-dihydro-2H-1,4-benzoxazine-7-carboxamide to yield a complex amide product. ambeed.com The reactivity of the compound is further highlighted in a patented process for synthesizing 1-aryl-1-trifluoromethylcyclopropanes, where the bromo-derivative showed significantly higher conversion rates compared to other structurally similar compounds under deoxotrifluorination conditions. google.com

Overview of Contemporary Research Trajectories

Current research involving this compound is exploring its potential in several advanced applications, primarily in medicinal chemistry and material science. Its role as an intermediate for the synthesis of pharmacologically active molecules is a significant area of investigation. chembk.com For example, patent literature describes its use as a key intermediate in the synthesis of novel compounds with potential therapeutic applications. ambeed.comgoogle.com

In the realm of catalysis, this compound is utilized as a substrate to develop and understand new reaction methodologies. Dual catalytic systems, such as the Photo-Ni dual catalysis for C(sp²)–C(sp³) cross-coupling reactions, represent a modern synthetic trend where similar aryl bromides are employed to form challenging carbon-carbon bonds. scispace.com The principles of these reactions are applicable to this compound for creating novel structures. scispace.com

Furthermore, the unique structure of this compound lends itself to the development of new materials. The incorporation of the cyclopropylbenzene (B146485) moiety can influence the physical properties of polymers and other materials.

Interactive Data Tables

Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₉H₉Br | chembk.comnih.govlookchem.com |

| Molecular Weight | 197.07 g/mol | chembk.comsigmaaldrich.com |

| CAS Number | 1798-85-2 | nih.govlookchem.comsigmaaldrich.com |

| Appearance | Colorless to light yellow liquid | chembk.com |

| Boiling Point | 220-221 °C / 230.02 °C at 760 mmHg | chembk.comlookchem.com |

| Density | 1.475 g/cm³ | lookchem.com |

| Refractive Index | 1.604 | lookchem.com |

| Flash Point | 95.513 °C | lookchem.com |

| InChIKey | BCBNVQYWODLZSI-UHFFFAOYSA-N | nih.govsigmaaldrich.com |

Selected Research Findings on the Reactivity of this compound

| Reaction Type | Reagents/Catalyst | Product(s) | Reported Yield | Source(s) |

| Simmons-Smith Cyclopropanation | Diethyl zinc, Diiodomethane | This compound | 81% | echemi.com |

| Carboxylation | n-Butyllithium, CO₂ | 3-Cyclopropyl-benzoic acid | 43% | echemi.com |

| Buchwald-Hartwig Amination | 4-dihydro-2H-1,4-benzoxazine-7-carboxamide, RuPhos Pd G1, NaOtBu | N-(3-cyclopropylphenyl)-3,4-dihydro-2H-1,4-benzoxazine-7-carboxamide | 54% | ambeed.com |

| Deoxotrifluorination | SF₄, HF | 1-bromo-3-(1-(trifluoromethyl)cyclopropyl)benzene | 50% conversion | google.com |

| Suzuki-Miyaura Coupling | Cyclopropylboronic acid, Pd(OAc)₂, SPhos, K₃PO₄ | 3-Cyclopropylthiophene (from 3-bromothiophene) | Good yields | nih.gov |

Structure

3D Structure

特性

IUPAC Name |

1-bromo-3-cyclopropylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Br/c10-9-3-1-2-8(6-9)7-4-5-7/h1-3,6-7H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCBNVQYWODLZSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10391017 | |

| Record name | 1-bromo-3-cyclopropylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10391017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1798-85-2 | |

| Record name | 1-Bromo-3-cyclopropylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1798-85-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-bromo-3-cyclopropylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10391017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromo-3-cyclopropylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Bromo 3 Cyclopropylbenzene

Established Laboratory-Scale Synthetic Routes

The synthesis of 1-Bromo-3-cyclopropylbenzene can be achieved through several strategic approaches, each with its own set of advantages and limitations. These methods primarily involve the formation of the cyclopropyl-aryl bond or the introduction of the bromine atom onto a pre-existing cyclopropylbenzene (B146485) scaffold.

Friedel-Crafts Alkylation Approaches for Arylcyclopropane Formation

Friedel-Crafts alkylation represents a classical method for the formation of carbon-carbon bonds to an aromatic ring. In the context of synthesizing arylcyclopropanes, this approach would typically involve the reaction of a brominated benzene (B151609) derivative with a cyclopropylating agent in the presence of a Lewis acid catalyst. For instance, the reaction of bromobenzene (B47551) with chlorocyclopropane (B1620479) could theoretically yield a mixture of bromo-cyclopropylbenzene isomers. chemchart.com However, Friedel-Crafts alkylations involving cyclopropyl (B3062369) halides can be prone to rearrangement of the cyclopropyl cation, and control of regioselectivity (ortho, meta, para) can be challenging. While generally less effective for deactivated rings like chlorobenzene, the presence of activating groups can facilitate such reactions.

A related approach involves the intramolecular cyclization of a suitable precursor. For example, the synthesis of cyclopropylbenzene itself has been achieved from 1-bromo-3-phenylpropane via an intramolecular Wurtz-type reaction. orgsyn.org

Transition-Metal-Catalyzed Cross-Coupling Strategies

Modern synthetic organic chemistry heavily relies on transition-metal-catalyzed cross-coupling reactions for the precise and efficient formation of C-C bonds. Several of these powerful methods have been applied to the synthesis of this compound.

The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed reaction that joins an organoboron compound with an organohalide. libretexts.orgnih.gov For the synthesis of this compound, a common strategy involves the coupling of 1,3-dibromobenzene (B47543) with a cyclopropylboronic acid or its ester derivatives. This reaction offers high functional group tolerance and typically proceeds under mild conditions. nih.gov The choice of catalyst, ligand, and base is crucial for achieving high yields and minimizing side reactions. nih.gov For instance, palladium(II) acetate (B1210297) in combination with a bulky, electron-rich phosphine (B1218219) ligand like SPhos has proven effective for the cyclopropanation of various brominated aromatic compounds. nih.gov

Table 1: Suzuki-Miyaura Coupling for Cyclopropylarene Synthesis

| Aryl Halide | Boronic Acid/Ester | Catalyst System | Base | Solvent | Yield |

|---|---|---|---|---|---|

| 1,3-Dibromobenzene | Cyclopropylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/Water | Good |

| 2-Bromothiophene | Cyclopropylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/Water | Good |

This table presents generalized conditions based on typical Suzuki-Miyaura couplings for similar substrates.

The Negishi coupling is another powerful palladium- or nickel-catalyzed cross-coupling reaction that utilizes organozinc reagents. wikipedia.orgorganic-chemistry.org This method is known for its high reactivity and ability to form C-C bonds involving sp³, sp², and sp hybridized carbon atoms. wikipedia.org The synthesis of this compound can be achieved by reacting 1-bromo-3-iodobenzene (B1265593) with cyclopropylzinc bromide in the presence of a palladium catalyst such as PdCl₂(dppf). This reaction has been reported to proceed with a good yield of 78% and high purity. The organozinc reagent is typically prepared in situ from the corresponding cyclopropyl bromide and activated zinc dust.

Table 2: Negishi Coupling for the Synthesis of this compound

| Aryl Halide | Organozinc Reagent | Catalyst | Solvent | Yield | Purity |

|---|

Data sourced from a specific reported procedure.

While Suzuki-Miyaura and Negishi couplings are prominent, other cross-coupling reactions could potentially be employed for the synthesis of this compound. For example, the Stille coupling, which uses organotin reagents, is mechanistically similar to the Suzuki coupling and could be a viable alternative. libretexts.org The Heck reaction, which couples an alkene with an aryl halide, could also be envisioned in a multi-step sequence.

Direct Bromination of Substituted Cyclopropylbenzene Derivatives

An alternative synthetic strategy involves the direct bromination of cyclopropylbenzene. Electrophilic aromatic substitution with bromine, typically in the presence of a Lewis acid catalyst like FeBr₃, can introduce a bromine atom onto the aromatic ring. sci-hub.se The cyclopropyl group is an ortho, para-directing group, meaning that direct bromination of cyclopropylbenzene would primarily yield 1-bromo-2-cyclopropylbenzene (B1281010) and 1-bromo-4-cyclopropylbenzene. To obtain the meta-substituted product, this compound, one would need to start with a meta-directing group on the cyclopropylbenzene ring, which could then be removed or converted, or perform the bromination on a substrate where the meta position is activated or the ortho/para positions are blocked.

A study on the hydrobromination of cyclopropylbenzene using boron tribromide and oxygen has shown the formation of brominated alkanes, indicating a radical pathway that opens the cyclopropane (B1198618) ring. rsc.orgrsc.orgnsf.govescholarship.org This highlights that reaction conditions must be carefully chosen to favor aromatic substitution over reactions involving the cyclopropyl group.

Cyclopropanation Reactions of Brominated Aromatic Precursors

The synthesis of this compound often involves the formation of the cyclopropane ring as a key step, starting from a brominated aromatic compound. Several methods are employed to achieve this transformation, with the Simmons-Smith reaction and transition-metal-catalyzed cross-coupling reactions being prominent examples.

One of the most classic and effective methods for cyclopropanation is the Simmons-Smith reaction . This reaction typically involves the treatment of an alkene with a carbenoid, an organozinc species, to form the cyclopropane ring stereospecifically. nrochemistry.comwikipedia.orgtcichemicals.com For the synthesis of this compound, the precursor is 3-bromostyrene (B1266119), which undergoes cyclopropanation using diiodomethane (B129776) and a zinc-copper couple. nrochemistry.comlookchem.com The reaction proceeds via the formation of an organozinc carbenoid, which then reacts with the alkene moiety of 3-bromostyrene in a concerted fashion. nrochemistry.com A notable advantage of this method is its tolerance for a wide range of functional groups and the stereospecific nature of the cyclopropane formation. nrochemistry.comtcichemicals.com

Transition-metal-catalyzed cross-coupling reactions offer another versatile route. The Suzuki-Miyaura coupling, for instance, can be used to couple a cyclopropylboronic acid with an aryl halide. chemie-brunschwig.chnih.gov In this context, 1,3-dibromobenzene could potentially be reacted with cyclopropylboronic acid in the presence of a palladium catalyst to form this compound. The efficiency of this reaction is highly dependent on the choice of catalyst, ligands, and reaction conditions. nih.gov Another approach involves the palladium-catalyzed cross-coupling of aryl bromides with cyclopropylmagnesium bromide, which has been shown to produce cyclopropyl arenes in good yields. organic-chemistry.org

The Kulinkovich reaction provides a method for synthesizing cyclopropanols from esters using a Grignard reagent in the presence of a titanium(IV) isopropoxide catalyst. organic-chemistry.orgwikipedia.org While not a direct route to this compound, it is conceivable that a derivative, such as a methyl 3-bromobenzoate, could be converted to a cyclopropanol, which would then require further chemical modification to yield the target compound. The reaction proceeds through a titanacyclopropane intermediate. organic-chemistry.orgwikipedia.org

Optimization of Reaction Conditions and Selectivity in Synthesis

The successful synthesis of this compound with high yield and purity hinges on the careful optimization of various reaction parameters.

Influence of Solvent Systems and Reaction Temperature on Yield

The choice of solvent can have a profound effect on the outcome of a synthesis. In the Simmons-Smith reaction, non-coordinating solvents like dichloromethane (B109758) or dichloroethane are recommended, as basic solvents can decrease the reaction rate. nrochemistry.com For Suzuki-Miyaura reactions, a mixture of an organic solvent such as tetrahydrofuran (B95107) (THF) and an aqueous base solution is commonly used. rsc.org

Reaction temperature is another key variable. Some reactions may require heating to proceed at a reasonable rate, while others might need cooling to control exothermic processes and prevent side reactions. orgsyn.org For instance, the bromination of some aromatic compounds is conducted at room temperature, while other reactions may require elevated temperatures to achieve a good conversion rate. chemicalbook.com

Regioselectivity Control in Electrophilic Substitution and Functionalization

When introducing the bromine atom onto a cyclopropylbenzene ring via electrophilic aromatic substitution, controlling the position of substitution (regioselectivity) is paramount. The cyclopropyl group is an ortho-, para-directing group, while the bromo substituent is deactivating but also ortho-, para-directing. The synthesis of this compound from cyclopropylbenzene would require directing the bromine to the meta position, which is challenging. Therefore, it is more common to start with a brominated precursor. smolecule.com In the electrophilic substitution of derivatives, the existing substituents on the aromatic ring govern the position of the incoming electrophile. smolecule.com For example, in the bromination of 3-cyclopentenylbenzene, the bromine atom is directed by the cyclopentenyl group.

Strategies for Yield Enhancement and Purity Augmentation

To maximize the yield and purity of this compound, several strategies can be employed. The use of activated catalysts, such as zinc-silver couple instead of zinc-copper couple in the Simmons-Smith reaction, can lead to better yields and shorter reaction times. chemie-brunschwig.ch The Furukawa modification, which uses diethylzinc (B1219324) with diiodomethane, is also known to give excellent results. wikipedia.orgchemie-brunschwig.ch

Purification of the final product is essential to remove unreacted starting materials, catalysts, and byproducts. Common purification techniques include distillation, crystallization, and column chromatography. orgsyn.orgchemicalbook.com For instance, after a reaction, an aqueous workup is often performed to remove inorganic salts, followed by extraction with an organic solvent. The crude product is then purified by methods like flash column chromatography to obtain the pure compound. nrochemistry.comchemicalbook.com

Identification of Synthetic Limitations and Side Reaction Pathways

Every synthetic route has its limitations and potential for side reactions. In the Simmons-Smith reaction, while generally clean, side reactions can occur. For example, when cyclopropanating N-substituted alkenes, N-alkylation can be a competing pathway. wikipedia.org In Grignard-based reactions, the formation of byproducts from the reaction of the Grignard reagent with the solvent or other functional groups can be a concern.

During electrophilic bromination, the formation of polybrominated products is a common side reaction if the reaction conditions are not carefully controlled. orgsyn.org The presence of activating groups on the aromatic ring can exacerbate this issue. Furthermore, some starting materials may be sensitive to the reaction conditions, leading to decomposition. For example, the cyclopropyl moiety can be sensitive to acidic conditions. nih.gov

Compound Information Table

| Compound Name | IUPAC Name | CAS Number | Molecular Formula |

| This compound | This compound | 1798-85-2 | C9H9Br |

| 3-Bromostyrene | 1-Bromo-3-vinylbenzene | 2039-86-3 | C8H7Br |

| Diiodomethane | Diiodomethane | 75-11-6 | CH2I2 |

| Cyclopropylboronic acid | Cyclopropylboronic acid | 411235-57-9 | C3H7BO2 |

| 1,3-Dibromobenzene | 1,3-Dibromobenzene | 108-36-1 | C6H4Br2 |

| Methyl 3-bromobenzoate | Methyl 3-bromobenzoate | 618-89-3 | C8H7BrO2 |

| 3-Bromophenylboronic acid | 3-Bromophenylboronic acid | 5467-74-3 | C6H6BBrO2 |

Research Findings: Synthetic Routes to this compound

| Starting Material(s) | Reaction Type | Key Reagents | Reported Yield | Reference(s) |

| 3-Bromostyrene, Diiodomethane | Simmons-Smith Reaction | Zn-Cu couple | 81.0% | lookchem.com |

| 1-Bromo-3-phenylpropane, N-Bromosuccinimide | Bromination followed by cyclization | Benzoyl peroxide, Zinc-copper couple | 75-85% (for cyclopropylbenzene from 1,3-dibromo-1-phenylpropane) | orgsyn.org |

| Aryl bromide, Cyclopropylmagnesium bromide | Palladium-catalyzed cross-coupling | Pd catalyst, ZnBr2 | Good yields | organic-chemistry.org |

| 3-Bromophenylboronic acid MIDA ester, other boronic esters | Suzuki-Miyaura Coupling | Pd(dppf)Cl2·DCM, K3PO4 | - | rsc.orgrsc.org |

Considerations for Industrial-Scale Production

The large-scale manufacturing of this compound necessitates careful consideration of process design to ensure economic viability, operational safety, and minimal environmental impact. The primary synthetic route, electrophilic aromatic bromination of cyclopropylbenzene, presents challenges related to regioselectivity, handling of corrosive reagents, and catalyst lifecycle management.

Design and Implementation of Continuous Flow Reactor Systems

Continuous flow chemistry has emerged as a superior alternative to traditional batch reactors for the industrial synthesis of aryl halides, including this compound. The inherent advantages of flow systems, such as enhanced heat and mass transfer, precise process control, and improved safety, are particularly beneficial for bromination reactions, which are often exothermic. researchgate.netmdpi.com

The design of a continuous flow system for the synthesis of this compound would typically involve the following components and considerations:

Reactor Type: Plug flow reactors (PFRs), often in the form of coiled tubes made of chemically resistant materials like PFA (perfluoroalkoxy), are commonly employed. researchgate.net For processes involving solids or requiring enhanced mixing, reactors with integrated static mixers may be utilized. mdpi.com

Reagent Introduction: Precise pumps (e.g., HPLC pumps) would introduce streams of cyclopropylbenzene and the brominating agent (such as a solution of bromine or an alternative like N-bromosuccinimide) into a mixing zone before entering the main reactor coil.

Temperature and Pressure Control: The reactor coil is typically immersed in a thermostatically controlled bath or surrounded by a heating/cooling jacket to maintain the optimal reaction temperature. Flow systems can safely handle high temperatures and pressures, which can significantly accelerate reaction rates and improve throughput. mdpi.com

Residence Time: The volume of the reactor and the flow rate of the reagents determine the residence time, which can be precisely controlled to maximize conversion and minimize the formation of byproducts, such as di-brominated species.

In-line Analysis and Work-up: Modern flow systems can incorporate in-line analytical techniques (e.g., IR, UV-Vis) for real-time reaction monitoring. Downstream modules for quenching, extraction, and initial purification can also be integrated to create a telescoped, continuous process from starting material to isolated product. researchgate.net

The transition to continuous flow offers significant process intensification. For instance, in the amination of aryl halides, a related process, the use of continuous flow reactors has led to a more than 900-fold increase in space-time-yield compared to batch processing by enabling safe operation at elevated temperatures and pressures. mdpi.com

| Parameter | Batch Reactor | Continuous Flow Reactor | Advantage of Flow System |

| Heat Transfer | Limited by surface area-to-volume ratio | High surface area-to-volume ratio | Superior temperature control, enhanced safety for exothermic reactions. researchgate.net |

| Mass Transfer | Dependent on stirring efficiency | Efficient mixing through diffusion and advection | Improved reaction rates and product consistency. researchgate.net |

| Safety | Large volumes of hazardous materials | Small reactor hold-up volume | Minimized risk of thermal runaway and exposure. mdpi.com |

| Scalability | Complex and often requires re-optimization | "Numbering-up" or "scaling-out" by running reactors in parallel | More straightforward and predictable scale-up. researchgate.net |

| Process Control | Slower response to parameter changes | Precise control over temperature, pressure, residence time | Higher selectivity and yield, reduced byproduct formation. nih.gov |

Catalyst Recycling and Sustainability in Large-Scale Processes

Sustainability in the production of this compound is heavily linked to the choice of brominating agent and the efficiency of the catalytic system. Traditional methods often employ stoichiometric amounts of Lewis acid catalysts and hazardous reagents like elemental bromine, generating significant waste. wku.edu Modern approaches focus on catalytic methods using greener oxidants and recoverable, reusable catalysts.

Sustainable Bromination Strategies:

Oxidative Bromination: A prominent green chemistry approach is oxidative bromination, which uses a bromide salt (e.g., KBr or NaBr) as the bromine source in conjunction with an environmentally benign oxidant. bohrium.com Hydrogen peroxide (H₂O₂) is a particularly attractive oxidant as its only byproduct is water. rsc.orgacs.org

Heterogeneous Catalysts: The use of solid-supported catalysts is a cornerstone of sustainable industrial processes as it simplifies catalyst separation from the reaction mixture, enabling easy recovery and recycling. Zeolites, such as NaY, have demonstrated high efficiency and regioselectivity in the electrophilic bromination of aromatic compounds. researchgate.net Their shape-selective properties can favor the formation of the desired para-isomer, although for cyclopropylbenzene, the meta-directing effect is also a key factor. The heterogeneity of the system allows for the catalyst to be recovered by simple filtration and reused multiple times. researchgate.net

Recyclable Homogeneous Catalysts: While heterogeneous catalysts are often preferred for ease of separation, some homogeneous systems have been designed for recyclability. Ionic liquids, for instance, can act as both solvent and catalyst promoter in aerobic bromination and can be recycled for subsequent batches. nih.govacs.org Similarly, aqueous reagents containing zinc halides have been developed for electrophilic substitutions and can be recycled after the reaction. google.com

| Catalyst System | Bromine Source | Oxidant | Key Advantages |

| Zeolite (e.g., NaY) | Br₂ or NBS | - | Heterogeneous, reusable, shape-selective, mild conditions. researchgate.netresearchgate.net |

| V(V) or Mo(VI) | KBr | H₂O₂ | Uses cheap, safe reagents; environmentally friendly oxidant (water byproduct). rsc.org |

| Ionic Liquid (e.g., [C₄Py]NO₃) | HBr or NaBr | O₂ (Air) | Transition-metal-free, recyclable catalyst, controllable selectivity. nih.govacs.org |

| Iodobenzene | LiBr | m-CPBA | Recyclable catalyst, regioselective, fast reaction at room temperature. organic-chemistry.org |

Reactivity and Mechanistic Investigations of 1 Bromo 3 Cyclopropylbenzene

Electrophilic Aromatic Substitution Reactions on the Brominated Phenyl Ring

Electrophilic aromatic substitution (EAS) on the 1-bromo-3-cyclopropylbenzene ring is governed by the directing effects of the two existing substituents. The bromine atom is an electron-withdrawing group via induction but has lone pairs that can be donated through resonance, making it a deactivating, yet ortho, para-directing group. uri.edulibretexts.org Conversely, the cyclopropyl (B3062369) group is considered an activating, ortho, para-directing substituent. unl.pt This activation is attributed to the ability of the cyclopropyl ring's C-C sigma bonds, which have significant p-character, to conjugate with the aromatic π-system, an effect known as hyperconjugation. unl.pt

When both groups are present on the ring in a meta-relationship, their directing effects are cooperative. The positions ortho and para to the cyclopropyl group (positions 2, 4, and 6) are activated. The positions ortho and para to the bromine atom (positions 2, 4, and 6) are also where substitution is directed. Therefore, incoming electrophiles will preferentially attack positions 2, 4, and 6.

The regioselectivity among these positions is influenced by sterics and the relative electronic contributions. The position between the two substituents (position 2) is the most sterically hindered. Therefore, electrophilic attack is most likely to occur at positions 4 and 6, which are para and ortho to the cyclopropyl group, respectively, and para and ortho to the bromine atom.

Table 1: Predicted Major Products of Electrophilic Aromatic Substitution of this compound

| Reaction | Reagents | Predicted Major Isomers |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 1-Bromo-5-cyclopropyl-2-nitrobenzene & 1-Bromo-3-cyclopropyl-4-nitrobenzene |

| Halogenation | Br₂, FeBr₃ | 1,2-Dibromo-5-cyclopropylbenzene & 1,4-Dibromo-3-cyclopropylbenzene |

This table is based on established directing effects of bromo and cyclopropyl substituents. uri.edulibretexts.orgunl.pt

Nucleophilic Substitution Pathways Involving the Bromine Atom

The bromine atom of this compound can be replaced via nucleophilic substitution reactions, most notably through transition-metal-catalyzed cross-coupling reactions. While classical nucleophilic aromatic substitution (SNAr) typically requires strong electron-withdrawing groups ortho or para to the leaving group, modern catalytic methods have greatly expanded the scope of these transformations for simple aryl halides.

The Buchwald-Hartwig amination is a prominent example, allowing for the formation of C-N bonds by coupling aryl halides with amines in the presence of a palladium catalyst and a base. sigmaaldrich.com This reaction is applicable to a wide range of aryl bromides and amines, suggesting that this compound can be readily converted into its corresponding N-aryl or N-alkyl aniline (B41778) derivatives.

Another important transformation is cyanation, the replacement of the bromine atom with a nitrile group (-CN). This can be achieved using various cyanide sources, such as zinc cyanide (Zn(CN)₂), often with a palladium or nickel catalyst. organic-chemistry.org The resulting 3-cyclopropylbenzonitrile (B3053499) is a valuable intermediate for the synthesis of carboxylic acids, amides, and other nitrogen-containing compounds.

Oxidation and Reduction Transformations of the Aromatic and Cyclopropyl Moieties

The aromatic and cyclopropyl components of this compound exhibit different susceptibilities to oxidation and reduction. The cyclopropyl group is generally resistant to oxidation under conditions that readily oxidize other alkyl side chains. For instance, treatment of alkylbenzenes with strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) typically cleaves the alkyl chain at the benzylic position to yield a benzoic acid, provided a benzylic hydrogen is present. masterorganicchemistry.com In the case of this compound, the benzylic carbon has a hydrogen, making the aromatic ring susceptible to oxidation to 3-bromobenzoic acid under harsh conditions, while the cyclopropyl ring may remain intact or undergo ring-opening depending on the severity of the conditions.

Conversely, the aromatic ring can be reduced under catalytic hydrogenation conditions (e.g., H₂ gas with a palladium catalyst). This would transform the benzene (B151609) ring into a cyclohexane (B81311) ring, yielding 1-bromo-3-cyclopropylcyclohexane. The bromine atom can also be removed via hydrogenolysis under certain catalytic reduction conditions.

The cyclopropane (B1198618) ring itself is known to be susceptible to ring-opening reactions, particularly under conditions involving high strain or the formation of radical intermediates. rsc.orgwikipedia.org However, these transformations typically require specific reagents or photochemical conditions not usually employed for simple oxidation or reduction of the aromatic portion.

Advanced Studies in Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental tools for constructing carbon-carbon and carbon-heteroatom bonds. The reactivity of the C-Br bond allows for its participation in Suzuki, Heck, and Sonogashira couplings.

The Suzuki coupling reaction pairs an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.govresearchgate.net This method is widely used to form biaryl compounds. This compound can be coupled with various arylboronic acids to generate a diverse range of 3-cyclopropylbiphenyl (B15338109) derivatives.

The Heck reaction involves the coupling of an aryl or vinyl halide with an alkene to form a substituted alkene, with the release of a hydrogen halide that is neutralized by a base. organic-chemistry.orglibretexts.org The reaction of this compound with an alkene like styrene (B11656) or an acrylate (B77674) would lead to the formation of a 3-cyclopropylstilbene or a 3-cyclopropylcinnamate derivative, respectively.

The Sonogashira coupling is the cross-coupling of an aryl or vinyl halide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. organic-chemistry.orgwikipedia.orgresearchgate.net This reaction is highly efficient for creating arylalkynes. Thus, this compound can be coupled with terminal alkynes to produce various 1-(3-cyclopropylphenyl)alkynes.

Table 2: Representative Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Type | Coupling Partner | Catalyst System | Base | Typical Product |

|---|---|---|---|---|

| Suzuki | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 3-Cyclopropylbiphenyl |

| Heck | Styrene | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | 1-Cyclopropyl-3-styrylbenzene |

This table illustrates typical conditions and products for palladium-catalyzed cross-coupling reactions involving aryl bromides. nih.govresearchgate.netorganic-chemistry.orglibretexts.orgorganic-chemistry.orgwikipedia.orgresearchgate.net

Electronic and Steric Influence of the Cyclopropyl Substituent on Reactivity

The cyclopropyl group exerts a profound influence on the reactivity of the benzene ring and the molecule as a whole, primarily through its unique electronic and steric properties.

The cyclopropyl group is a potent electron-donating group, a property that stems from hyperconjugation. unl.pt The C-C bonds of the cyclopropane ring possess a high degree of p-orbital character due to the strained 60° bond angles. wiley.com This allows the sigma electrons of these bonds to overlap with the adjacent π-system of the benzene ring, effectively donating electron density. dalalinstitute.com This electron donation activates the aromatic ring towards electrophilic attack, particularly at the ortho and para positions, and stabilizes the cationic intermediate (arenium ion) formed during the reaction. unl.ptrsc.org This activating effect is a key factor in the regioselectivity observed in electrophilic aromatic substitution reactions (Section 3.1).

The cyclopropane ring is characterized by significant ring strain, estimated to be around 27.5 kcal/mol. orgsyn.org This strain arises from both angle strain (deviation from the ideal 109.5° sp³ bond angle) and torsional strain (eclipsing of C-H bonds). wikipedia.orglibretexts.org While this high strain makes the cyclopropane ring more reactive than larger cycloalkanes, it does not typically lead to ring-opening under the conditions of many standard aromatic transformations like palladium-catalyzed couplings or moderate redox reactions. bris.ac.uk However, the strain does influence the conformation and electronic structure of the molecule. The preference for a bisected conformation, where the plane of the cyclopropyl ring is perpendicular to the plane of the benzene ring, maximizes the hyperconjugative interaction. wiley.com This inherent strain energy can be released in more forcing reactions, making the cyclopropyl group a "spring-loaded" functional group that can participate in ring-expansion or ring-opening reactions under specific synthetic conditions.

Steric Hindrance Considerations in Reaction Stereochemistry

The stereochemical outcome of reactions involving this compound can be significantly influenced by steric hindrance, a factor originating from the spatial arrangement of atoms within the molecule. The cyclopropyl group, while small, is a rigid, three-dimensional substituent on the benzene ring. Its orientation relative to the bromine atom and the incoming reagents plays a crucial role in directing the stereochemistry of addition or substitution reactions.

In reactions where a reagent approaches the aromatic ring or the benzylic position, the cyclopropyl group can exert a notable steric effect. For instance, in reactions involving the cyclopropane ring itself, the approach of a nucleophile or electrophile will be influenced by the bulky bromo-substituted phenyl group. Conversely, in reactions on the aromatic ring, such as further substitutions, the cyclopropyl group and the bromine atom will direct incoming groups, with steric hindrance often favoring substitution at less crowded positions.

The concept of steric hindrance is fundamental in understanding reaction rates and selectivity. In nucleophilic substitution reactions, for example, a bulky group near the reaction center can slow down the reaction rate by impeding the approach of the nucleophile. For arylcyclopropanes, the stereochemistry of ring-opening reactions can be highly dependent on steric factors. For instance, in Sɴ2-type ring-opening pathways, the nucleophile will attack from the side opposite to the leaving group, and the substituents on the aromatic ring can influence the trajectory of this attack. While specific studies on the stereochemistry of this compound are not extensively detailed in the literature, general principles of steric hindrance in related systems, such as those with other alkyl or substituted groups, suggest that the size and positioning of the cyclopropyl and bromo substituents are key determinants of the stereochemical course of a reaction.

Elucidation of Reaction Mechanisms

The reactions of this compound, particularly those involving the unique arylcyclopropane moiety, proceed through a variety of mechanistic pathways. The elucidation of these mechanisms is critical for controlling reaction outcomes and designing new synthetic methodologies. Key strategies for activating the relatively inert arylcyclopropane system include single-electron transfer (SET) processes and electrophilic activation.

Identification of Key Intermediates and Transition States

The functionalization of arylcyclopropanes often proceeds via highly reactive intermediates. A common pathway involves the single-electron oxidation of the electron-rich aryl ring to form an aryl radical cation . bohrium.com This intermediate is key to activating the cyclopropane ring, which is otherwise relatively unreactive compared to, for example, donor-acceptor cyclopropanes. bohrium.com The formation of the aryl radical cation polarizes the adjacent C-C bond of the cyclopropane, facilitating its cleavage. bohrium.com

Once the ring is opened, a benzylic radical is typically generated. bohrium.com This radical species is a versatile intermediate that can undergo various subsequent reactions, including radical/radical cross-coupling or further oxidation/reduction processes. d-nb.info For example, in photoredox-catalyzed reactions, this benzylic radical can couple with other radical species generated in a parallel catalytic cycle. d-nb.info

In other reaction systems, such as those initiated by strong Lewis acids like boron trichloride (B1173362) (BCl₃), the mechanism is proposed to be stepwise. nih.govrsc.org The process is thought to begin with the generation of a zwitterionic intermediate . nih.govrsc.org This is followed by nucleophilic attack, leading to the formation of a benzylic cation . nih.govrsc.org The stability of this benzylic cation is a crucial factor in the reaction pathway.

The transition states in these reactions are the highest energy points along the reaction coordinate and dictate the reaction kinetics. For concerted processes, such as certain pericyclic reactions or Sɴ2-type ring-openings, a single transition state leads directly from reactants to products. d-nb.infoacs.org In stepwise mechanisms, such as those involving radical cations or zwitterionic intermediates, there are multiple transition states corresponding to each step of the reaction. nih.govrsc.orgacs.org Computational studies, often using Density Functional Theory (DFT), are instrumental in modeling these transition states and intermediates to provide deeper mechanistic insights. bohrium.com

Kinetic and Thermodynamic Aspects of Reaction Pathways

The feasibility and outcome of reactions involving this compound are governed by both kinetic and thermodynamic factors. Kinetically controlled reactions are those where the product distribution is determined by the relative rates of competing reaction pathways, while thermodynamically controlled reactions yield the most stable product.

The ring-opening of arylcyclopropanes is often thermodynamically favorable due to the release of ring strain inherent in the three-membered ring (approximately 27 kcal/mol). However, the activation energy required to initiate this process can be substantial. Catalysis, whether by photoredox catalysts, Lewis acids, or transition metals, plays a crucial role in lowering this activation barrier, thereby enabling the reaction to proceed under milder conditions. bohrium.comnih.govnih.gov

In photoredox-catalyzed reactions, the kinetics are influenced by factors such as the quantum yield of the photocatalyst, the rate of single-electron transfer, and the rates of the subsequent radical coupling or propagation steps. d-nb.info Stern-Volmer quenching studies are often employed to investigate the kinetics of the electron transfer steps. d-nb.info

Ring-Opening Reactions of Arylcyclopropane Systems and Their Relevance

Ring-opening reactions of arylcyclopropanes, including this compound, are powerful transformations in organic synthesis, as they allow for the 1,3-difunctionalization of the carbon skeleton. bohrium.comnih.gov These reactions convert a readily available cyclopropane moiety into a more complex, functionalized linear chain, which is a valuable building block for a wide range of organic molecules. nih.gov

The activation of the cyclopropane ring is the critical step in these transformations. Several strategies have been developed to achieve this, including:

Photoredox Catalysis : Visible-light photoredox catalysis has emerged as a mild and efficient method for the ring-opening of arylcyclopropanes. bohrium.comresearchgate.net This approach relies on the generation of an aryl radical cation intermediate, which triggers the regioselective cleavage of the cyclopropane ring. bohrium.com This allows for the introduction of a wide variety of functional groups, such as in oxoamination and hydroheterofunctionalization reactions. bohrium.com

Acid Catalysis : Brønsted or Lewis acids can promote the ring-opening of arylcyclopropanes. nih.govnih.gov For instance, triflic acid (TfOH) in hexafluoroisopropanol (HFIP) has been used for ring-opening hydroarylation reactions. nih.gov Strong Lewis acids like BCl₃ can mediate 1,3-arylboration reactions. nih.govrsc.org These reactions typically proceed through cationic intermediates. nih.govnih.gov

Transition Metal Catalysis : While less common for simple arylcyclopropanes compared to donor-acceptor systems, transition metals can also be employed to mediate ring-opening reactions. nih.govrsc.org Copper catalysts, for example, have been used in 1,3-aminotrifluoromethylation reactions of arylcyclopropanes. organic-chemistry.org

The regioselectivity of the ring-opening is a crucial aspect. In many cases, the reaction proceeds via cleavage of the bond between the two unsubstituted carbons of the cyclopropane ring, driven by the formation of a stable benzylic radical or cation. bohrium.comnih.gov The subsequent attack of a nucleophile at the benzylic position leads to the final 1,3-difunctionalized product. The stereospecificity of these reactions has also been investigated, with some transformations proceeding via an Sɴ2-like pathway, resulting in a high degree of stereocontrol. d-nb.inforesearchgate.net

The products of these ring-opening reactions, such as γ-aryl ketones, γ-trifluoromethylated amines, and 3,3-diarylpropyl boronic esters, are valuable intermediates in the synthesis of pharmaceuticals and other bioactive molecules. d-nb.inforsc.orgorganic-chemistry.org The ability to perform these transformations on complex molecules in a late-stage functionalization approach further highlights the synthetic utility of this chemistry. bohrium.com

Table of Reaction Conditions for Arylcyclopropane Ring-Opening

| Reaction Type | Catalyst/Reagent | Substrate Example | Product Type | Ref. |

| Oxoamination | Photocatalyst + O₂ | Aryl cyclopropane | β-Amino ketone | bohrium.com |

| Hydroarylation | TfOH in HFIP | Cyclopropylbenzene (B146485) | Branched 1,3-diarylpropane | nih.gov |

| Arylboration | BCl₃ | Aryl cyclopropane | 3,3-Diarylpropyl boronic ester | nih.govrsc.org |

| Aminotrifluoromethylation | Cu(OTf)₂ | Aryl cyclopropane | γ-Trifluoromethylated amine | organic-chemistry.org |

| Arylcarboxylation/Acylation | NHC/Photoredox | Aryl cyclopropane | γ-Aroyloxy ketone | d-nb.info |

Applications in Advanced Organic Synthesis and Materials Science Research

Strategic Use as a Precursor for Complex Organic Molecules

The true synthetic value of 1-Bromo-3-cyclopropylbenzene lies in its role as a versatile precursor for constructing more intricate molecular architectures, particularly those of interest in medicinal chemistry and agrochemicals. The presence of the bromine atom on the aromatic ring provides a reactive site for a variety of powerful palladium-catalyzed cross-coupling reactions, which are fundamental tools for forming new carbon-carbon and carbon-heteroatom bonds. wikipedia.orgorganic-chemistry.orgwikipedia.org The cyclopropyl (B3062369) group, on the other hand, is a highly sought-after motif in drug discovery, known for its ability to act as a rigid scaffold, improve metabolic stability, and enhance binding potency by introducing conformational constraint. scientificupdate.com

The primary transformations involving this compound are:

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron species (like a boronic acid or ester) to form a new carbon-carbon bond. wikipedia.orgtcichemicals.com This method is exceptionally robust and tolerant of a wide range of functional groups, making it ideal for the late-stage functionalization of complex molecules. By reacting this compound with various boronic acids, chemists can readily synthesize a diverse library of substituted biaryl compounds containing the cyclopropylbenzene (B146485) core.

Heck Reaction: In this reaction, the aryl bromide is coupled with an alkene to form a new, substituted alkene. organic-chemistry.orglibretexts.org This allows for the introduction of vinyl groups and the extension of carbon chains, providing access to precursors for polymers or other complex natural products.

Sonogashira Coupling: This reaction involves the coupling of this compound with a terminal alkyne, creating an arylalkyne. wikipedia.orglibretexts.orgorganic-chemistry.org The resulting C-C triple bond is a linear and rigid linker that is valuable in materials science and for the synthesis of conjugated systems. washington.edu

These coupling reactions transform the simple starting material into high-value, complex scaffolds, demonstrating its strategic importance as a foundational building block in modern organic synthesis.

| Reaction Type | Reactant Partner | Bond Formed | Catalyst System | Key Application |

| Suzuki-Miyaura Coupling | Organoboron Compound (R-B(OH)₂) | C(aryl)-C | Palladium Catalyst + Base | Synthesis of biaryl compounds, pharmaceutical intermediates. wikipedia.orgtcichemicals.com |

| Heck Reaction | Alkene (R-CH=CH₂) | C(aryl)-C(alkene) | Palladium Catalyst + Base | Introduction of vinyl groups, synthesis of styrenes. organic-chemistry.orgresearchgate.net |

| Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | C(aryl)-C(alkyne) | Palladium Catalyst + Copper(I) Cocatalyst + Base | Synthesis of arylalkynes, conjugated materials. wikipedia.orgorganic-chemistry.org |

Research in Polymer Chemistry and Novel Material Development

The unique electronic and steric properties of the cyclopropylphenyl moiety are being explored for the creation of advanced polymers and materials. The high ring strain and p-character of the C-C bonds in the cyclopropyl group, combined with the rigidity of the benzene (B151609) ring, can impart desirable characteristics such as enhanced thermal stability, specific refractive indices, and tailored mechanical properties to new materials. wikipedia.org

Utilization as a Monomer or Cross-linking Agent in Polymerization

While this compound is not a monomer itself, it can be readily converted into one. For example, a Heck or Stille coupling reaction can replace the bromine atom with a polymerizable group, such as a vinyl or styrenyl moiety. Polymerization of this new monomer would lead to a polymer chain with pendant cyclopropylphenyl groups.

These pendant cyclopropyl groups represent latent cross-linking sites. Research has shown that polymers containing cyclopropyl groups can be cross-linked under thermal or chemical initiation. dur.ac.uk The strained three-membered ring can open and react to form stable covalent bonds between polymer chains, creating a robust network structure. This process can significantly enhance the polymer's mechanical strength, thermal resistance, and solvent resistance, making it suitable for applications requiring durable materials.

Design and Synthesis of Specialty Polymers with Tailored Properties

The incorporation of the 1-cyclopropyl-3-phenylene unit into a polymer backbone is a strategy for designing specialty polymers with precisely controlled properties. The rigid and bulky nature of this group can increase the glass transition temperature (Tg) of the polymer, making it more dimensionally stable at elevated temperatures. Furthermore, the electronic interaction between the cyclopropyl group and the aromatic ring can influence the polymer's optical and electronic properties, such as its refractive index and dielectric constant. This makes such polymers potential candidates for applications in optical films, dielectric layers in microelectronics, and advanced composites.

Enhancement of Physical Properties in Coatings and Composite Materials

When incorporated into polymer resins for coatings and composites, the cyclopropylbenzene moiety can enhance key physical properties. The rigidity of the structure can contribute to increased surface hardness and scratch resistance in coatings. In composite materials, polymers functionalized with this group could act as an effective matrix material or as an adhesion promoter between the polymer matrix and reinforcing fillers. The improved thermal stability imparted by the cyclopropylphenyl units can also extend the service temperature range of these materials.

Functionalization of Graphene Oxide and Metal-Organic Frameworks (MOFs)

The development of advanced materials often involves the surface modification of substrates like graphene oxide (GO) and the functionalization of porous materials like metal-organic frameworks (MOFs).

Graphene Oxide (GO): this compound can be used to functionalize GO surfaces. Established methods for grafting aryl groups onto GO include palladium-catalyzed C-O coupling reactions with the oxygen-containing functional groups on the GO surface or the formation of C-C bonds. rsc.org Attaching the cyclopropylphenyl group can modify the surface properties of GO, for example, by increasing its hydrophobicity and improving its dispersibility in organic solvents. This is crucial for creating homogeneous polymer-graphene nanocomposites with enhanced mechanical and thermal properties.

Metal-Organic Frameworks (MOFs): MOFs are crystalline materials with tunable pores, making them ideal for applications in gas storage, separation, and catalysis. nih.govnih.gov The properties of a MOF are determined by its metal nodes and organic linkers. This compound is an ideal candidate for the post-synthetic modification (PSM) of MOFs. escholarship.orgunl.edu For instance, a MOF constructed with linkers containing a boronic acid group could undergo a Suzuki coupling with this compound. This would introduce the cyclopropylphenyl group into the pores of the MOF, thereby tuning the pore size and modifying the surface chemistry to enhance selectivity for specific guest molecules.

Exploration in Medicinal Chemistry and Agrochemical Research

Role as a Synthetic Scaffold for Drug Development

1-Bromo-3-cyclopropylbenzene is primarily utilized as a foundational scaffold in the construction of diverse and complex molecules for pharmaceutical applications. The presence of the bromine atom allows for its participation in a wide array of cross-coupling reactions, which are fundamental to modern drug discovery.

One of the most powerful methods for elaborating this scaffold is the Sonogashira coupling reaction. This reaction couples terminal alkynes with aryl halides, like this compound, using a palladium catalyst and a copper(I) co-catalyst. gold-chemistry.orgorganic-chemistry.org This process allows for the direct attachment of an alkyne group, creating a (3-cyclopropylphenyl)ethyne derivative. This derivative can then be further modified, serving as a key intermediate in the synthesis of a larger, more intricate drug candidate. The efficiency and versatility of the Sonogashira coupling have made it an essential tool for medicinal chemists working with scaffolds such as this. gold-chemistry.org

The utility of this scaffold is exemplified in research targeting complex diseases. For instance, a close structural analog, 1-bromo-3-chloro-2-cyclopropylbenzene (B8250654), has been employed as a starting material in the synthesis of potential inhibitors for KRas, a protein frequently mutated in various cancers. In this synthesis, the bromo-cyclopropylbenzene core was a critical component for building a larger molecule designed to interact with the protein's binding site. ucsf.edu This highlights how the this compound framework serves as an essential and reliable starting point for multi-step syntheses aimed at producing novel therapeutic agents.

Identification as a Lead Compound in Drug Discovery Efforts

In drug discovery, a "lead compound" is a chemical that has pharmacological or biological activity and whose chemical structure is used as a starting point for chemical modifications in order to improve potency, selectivity, or pharmacokinetic parameters.

While this compound is a critical building block for constructing such lead compounds, publicly available research does not extensively identify the molecule itself as a lead compound. Its primary role is that of a synthetic intermediate, meaning it is a precursor used in the chemical synthesis of other, more complex and biologically active substances. google.com The value of this compound lies in its ability to introduce the desirable cyclopropyl-phenyl motif into a potential drug molecule, rather than possessing significant inherent biological activity on its own.

Research into Potential in Anticancer Drug Synthesis

The 3-cyclopropylphenyl moiety, derived from this compound, is a structural feature present in various compounds investigated for anticancer properties. The compound itself is noted as an intermediate for the synthesis of anticancer drugs and other bioactive substances. sioc-journal.cnsioc-journal.cn

A specific application of a closely related analog is found in a patent for Leukemia Inhibitory Factor (LIF) and LIF receptor (LIFR) antagonists, which have potential applications in oncology. The synthesis described in the patent begins with a "cyclopropyl aryl derivative" to build the core of the final therapeutic compounds, demonstrating the importance of this chemical class in developing new cancer treatments. sigmaaldrich.com

Furthermore, research into inhibitors of the KRas protein, a key target in cancer therapy, has utilized a halogenated derivative of this compound. Specifically, 1-bromo-3-chloro-2-cyclopropylbenzene served as a key starting material. This compound was converted through a series of reactions, including a borylation and subsequent Suzuki coupling, to build a complex molecule designed to fit into a specific groove on the KRas protein surface. This work underscores the value of the substituted cyclopropylbenzene (B146485) scaffold in the rational design of targeted anticancer agents. ucsf.edu

Investigative Studies in Agrochemical Formulations

The search for new and effective agrochemicals is critical for ensuring crop productivity and managing pest resistance. researchgate.net The unique structural features of this compound make it and its derivatives attractive candidates for inclusion in novel pesticide and insecticide formulations. The cyclopropyl (B3062369) group is a known feature in many successful insecticides, including the pyrethroid class. nih.govmdpi.com

Recent research has focused on creating new classes of insecticides to combat pests that have developed resistance to existing treatments. One such area is the development of novel meta-diamide insecticides. In these studies, a series of new compounds containing a cyclopropyl group were designed and synthesized. sioc-journal.cn

One of the synthesized compounds, which incorporates structural elements related to this compound, is N-(2-bromo-4-(perfluoropropan-2-yl)-6-(trifluoromethyl)phenyl)-3-(N-(cyclopropylmethyl)benzamido)-2-fluorobenzamide . This molecule combines a bromo-substituted phenyl ring with a cyclopropyl-containing moiety, demonstrating a strategy of splicing together known active fragments to create a new potential insecticide. sioc-journal.cnsioc-journal.cn

The novel meta-diamide compounds derived from cyclopropyl-containing scaffolds have been tested for their effectiveness against several significant agricultural pests. The bioassay data from these studies indicate that the combination of the cyclopropyl group with other chemical features can lead to potent insecticidal activity. mdpi.com

Some of the synthesized compounds showed excellent activity against diamondback moths (Plutella xylostella) and rice stem borers (Chilo suppressalis). sioc-journal.cnsioc-journal.cn For example, compound 6d (the full name mentioned in the section above) exhibited significant mortality rates against these pests. The results from these preliminary bioassays are promising and highlight the potential of this chemical class in developing new crop protection agents. sioc-journal.cnmdpi.com

Interactive Data Table: Insecticidal Activity of a Novel meta-Diamide Compound (6d)

Below are the results for a representative compound from the novel meta-diamide series containing a cyclopropyl moiety.

| Target Pest | Concentration (mg/L) | Mortality Rate (%) | Reference |

| Plutella xylostella (Diamondback Moth) | 100 | 100 | sioc-journal.cn |

| Chilo suppressalis (Rice Stem Borer) | 100 | 95 | sioc-journal.cn |

| Mythimna separata (Armyworm) | 0.01 | >90 | researchgate.net |

| Aphis craccivora (Cowpea Aphid) | 100 | >90 | researchgate.net |

Advanced Characterization Methodologies in Chemical Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 1-Bromo-3-cyclopropylbenzene, providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments within the molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic and cyclopropyl (B3062369) protons. The aromatic protons typically appear in the downfield region (δ 7.0-7.5 ppm) due to the deshielding effect of the benzene (B151609) ring current. The substitution pattern on the aromatic ring leads to complex splitting patterns, often observed as multiplets. The protons of the cyclopropyl group resonate in the upfield region. The methine proton (CH) attached to the benzene ring is expected to appear as a multiplet around δ 1.8-2.0 ppm, while the methylene (B1212753) protons (CH₂) of the cyclopropyl ring will produce signals at even higher fields, typically between δ 0.5-1.0 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides further confirmation of the molecular structure. The carbon atoms of the benzene ring typically resonate between δ 120-145 ppm. The carbon atom attached to the bromine (C-Br) is expected to be found around δ 122 ppm, while the carbon atom to which the cyclopropyl group is attached will appear at a different chemical shift. The carbons of the cyclopropyl group itself are highly shielded and appear in the upfield region of the spectrum, generally between δ 10-20 ppm for the methylene carbons and around δ 15-25 ppm for the methine carbon.

Table 1: Representative ¹H and ¹³C NMR Spectral Data for this compound

| Atom | ¹H NMR Chemical Shift (δ, ppm) | Multiplicity | ¹³C NMR Chemical Shift (δ, ppm) |

| Aromatic CH | 7.00 - 7.40 | Multiplet | 125.0 - 135.0 |

| C-Br | - | - | ~122.5 |

| C-Cyclopropyl | - | - | ~144.0 |

| Cyclopropyl CH | 1.80 - 1.95 | Multiplet | 15.0 - 18.0 |

| Cyclopropyl CH₂ | 0.60 - 1.00 | Multiplet | 9.0 - 12.0 |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the specific spectrometer used.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Molecular Identity Confirmation

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique used to separate volatile compounds and identify them based on their mass-to-charge ratio (m/z). In the analysis of this compound, the gas chromatogram would ideally show a single sharp peak, indicating the purity of the sample. The retention time of this peak is a characteristic property under specific GC conditions (e.g., column type, temperature program, and carrier gas flow rate).

The mass spectrum provides crucial information for confirming the molecular identity. Due to the presence of bromine, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (50.7% and 49.3%, respectively), the molecular ion peak will appear as a characteristic doublet (M⁺ and M+2) with an almost 1:1 intensity ratio. iitd.ac.in For this compound (C₉H₉Br), the molecular ion peaks would be observed at m/z 196 and 198. nih.gov

The fragmentation pattern in the mass spectrum further corroborates the structure. Common fragmentation pathways for alkylbenzenes involve the loss of the alkyl group or rearrangements. For this compound, significant fragments could include the loss of the cyclopropyl group, leading to a bromobenzene (B47551) fragment, or cleavage of the bromine atom.

Table 2: Expected GC-MS Data for this compound

| Parameter | Value | Interpretation |

| Retention Time | Dependent on GC conditions | Characteristic for the compound under specific conditions |

| Molecular Ion (M⁺) | m/z 196 | Corresponds to [C₉H₉⁷⁹Br]⁺ |

| Molecular Ion (M+2) | m/z 198 | Corresponds to [C₉H₉⁸¹Br]⁺ |

| Key Fragments | m/z 117, 115 | Potentially due to loss of bromine and subsequent rearrangements |

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Mixture Analysis

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation, identification, and quantification of compounds in a mixture. For a non-volatile or thermally labile compound, HPLC is often preferred over GC. In the case of this compound, a reversed-phase HPLC method is typically employed for purity assessment.

A common setup would involve a C18 stationary phase column and a mobile phase consisting of a mixture of acetonitrile (B52724) and water. sielc.comsielc.com The compound is detected as it elutes from the column, typically using a UV detector set at a wavelength where the aromatic ring shows strong absorbance (e.g., 254 nm). The purity of the sample is determined by the relative area of the main peak in the chromatogram. A single, sharp, and symmetrical peak is indicative of a high-purity sample. The retention time is a key parameter for identification under specific HPLC conditions.

Table 3: Typical HPLC Parameters for the Analysis of this compound

| Parameter | Condition |

| Column | C18 (Reversed-Phase) |

| Mobile Phase | Acetonitrile/Water Gradient |

| Detection | UV at 254 nm |

| Expected Result | A single major peak for a pure sample |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrations of its specific bonds.

Key expected absorptions include:

Aromatic C-H stretching: These vibrations typically appear just above 3000 cm⁻¹ (around 3000-3100 cm⁻¹). libretexts.org

Cyclopropyl C-H stretching: The C-H bonds of the cyclopropyl ring also show stretching vibrations in a similar region, often slightly below 3000 cm⁻¹.

Aromatic C=C stretching: The stretching vibrations of the carbon-carbon double bonds within the benzene ring give rise to one or more sharp bands in the 1400-1600 cm⁻¹ region. libretexts.org

C-Br stretching: The carbon-bromine bond stretching vibration is expected to produce a strong absorption in the fingerprint region, typically between 500 and 600 cm⁻¹.

The presence of these characteristic bands in the IR spectrum provides strong evidence for the presence of the aromatic ring, the cyclopropyl group, and the bromine substituent, thus confirming the compound's identity.

Table 4: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Cyclopropyl C-H | Stretching | ~2900 - 3000 |

| Aromatic C=C | Stretching | 1400 - 1600 |

| C-Br | Stretching | 500 - 600 |

Theoretical and Computational Studies of 1 Bromo 3 Cyclopropylbenzene

Electronic Structure Calculations and Molecular Orbital Analysis

The electronic character of 1-Bromo-3-cyclopropylbenzene is shaped by the interplay of its constituent parts: the aromatic benzene (B151609) ring, the strained cyclopropyl (B3062369) group, and the electronegative bromine atom. The cyclopropyl group, despite being a saturated ring, acts as an electron-donating group through hyperconjugation, feeding electron density into the benzene ring. Conversely, the bromine atom withdraws electron density via its inductive effect.

Electronic structure calculations, often employing quantum mechanical methods, are used to quantify these effects. These calculations provide information on the distribution of electron density, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and atomic charges. nih.gov The energy gap between the HOMO and LUMO is a critical parameter, indicating the molecule's kinetic stability and electronic excitation properties. For instance, a smaller HOMO-LUMO gap can suggest higher reactivity. mdpi.com

Analysis of the molecular orbitals reveals how the π-system of the benzene ring interacts with the Walsh orbitals of the cyclopropyl group and the p-orbitals of the bromine atom. This interaction influences the molecule's reactivity in electrophilic and nucleophilic reactions and its behavior in photochemical processes.

Conformational Analysis of the Cyclopropyl Moiety and Aromatic Ring

For this compound, gas-phase studies combining resonance-enhanced multi-photon ionization (REMPI) spectroscopy with quantum chemical calculations have been conducted to determine its preferred conformation. nih.gov These investigations revealed the presence of only a single conformer. latrobe.edu.aunih.gov While two possible bisected conformers exist (one where the cyclopropyl ring is directed away from the bromine and one where it is directed towards it), it was not possible to distinguish between them based on vibrational spectra alone due to their high similarity. nih.gov

However, by simulating rotational contours, which are sensitive to the alignment of the transition dipole moment, researchers were able to assign the observed species to the "B1" bisecting conformer, where the cyclopropyl ring is oriented away from the bromine atom. nih.gov The absence of the other, energetically similar, bisected conformer was an unexpected finding. nih.gov The barrier to interconversion between conformers is calculated to be low. nih.gov

| Compound | Predominant Conformation | Experimental Method | Key Finding | Citation |

|---|---|---|---|---|

| Cyclopropylbenzene (B146485) | Bisected | J method, X-ray crystallography | The bisected conformer is the most stable in both solution and solid states. | cdnsciencepub.com |

| This compound | Bisected ("B1" form) | REMPI, IR-UV spectroscopy, Quantum Chemical Calculations | Only a single conformer was observed experimentally, assigned as the form with the cyclopropyl group pointing away from the bromine. | nih.gov |

| 2-Cyclopropyl-1,3-dimethylbenzene | Perpendicular | Schaefer's "J method" | Steric hindrance from ortho-substituents forces the cyclopropyl group into a perpendicular orientation. | cdnsciencepub.com |

Density Functional Theory (DFT) Applications in Reaction Mechanism Prediction

Density Functional Theory (DFT) is a highly versatile computational method used to investigate the electronic structure and reactivity of molecules. numberanalytics.com It is particularly valuable for predicting reaction mechanisms by mapping out the potential energy surface of a reaction. numberanalytics.com This involves identifying and calculating the energies of reactants, products, intermediates, and, crucially, the transition states that connect them. nih.gov

In the context of this compound, DFT can be applied to predict the outcomes and understand the pathways of various organic reactions. For example, the bromine atom serves as a reactive handle for cross-coupling reactions such as Suzuki-Miyaura or Heck reactions. DFT calculations can:

Model Reaction Pathways: Elucidate the step-by-step mechanism of a coupling reaction, including oxidative addition, transmetalation, and reductive elimination steps.

Calculate Activation Barriers: Determine the energy required to reach the transition state for each step, allowing for the identification of the rate-determining step. numberanalytics.com

Evaluate Catalyst Performance: Predict how different catalysts (e.g., palladium complexes with various ligands) might influence the reaction rate and yield by altering the activation energies. numberanalytics.com

By providing these detailed energetic and structural insights, DFT serves as a predictive tool to optimize reaction conditions and design more efficient synthetic routes involving this compound. core.ac.uk

Quantitative Structure-Activity Relationship (QSAR) Studies for Derivative Design

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools used to correlate the chemical structure of compounds with their biological activity or other properties. wur.nl These models are fundamental in drug design and materials science for designing new derivatives with enhanced or specific functionalities. wur.nl

For this compound, while specific QSAR studies may not be widely published, the principles can be readily applied to design novel derivatives. A QSAR study would involve synthesizing or computationally generating a library of derivatives by modifying the parent structure. For each derivative, a set of molecular descriptors would be calculated. These descriptors fall into several categories:

Electronic: Atomic charges, dipole moment, HOMO/LUMO energies. These can be calculated using quantum mechanical methods. nih.gov

Steric: Molecular volume, surface area, specific substituent parameters (e.g., Taft's steric parameter). nih.gov

Hydrophobic: The partition coefficient (logP), which describes how the molecule distributes between an oily and an aqueous phase. nih.gov

Topological: Indices that describe molecular branching and connectivity.

Once the descriptors and activity data are collected, a mathematical model is built to find a correlation. This model can then be used to predict the activity of new, unsynthesized derivatives, guiding synthetic efforts toward the most promising candidates. For example, a QSAR model could be developed to design derivatives of this compound with optimized properties for a specific biological target. nih.gov

| Derivative Substituent (at position X) | Descriptor Type | Specific Descriptor | Predicted Influence on Property |

|---|---|---|---|

| -H (Parent Compound) | Electronic | HOMO Energy | Baseline for comparison |

| -NO2 (Electron Withdrawing) | Electronic | HOMO Energy | Lowered energy, affecting charge-transfer interactions |

| -OCH3 (Electron Donating) | Hydrophobic | logP | Slight increase in hydrophobicity |

| -C(CH3)3 (Bulky Group) | Steric | Molecular Volume | Increased steric hindrance, potentially affecting binding |

Emerging Research Directions and Future Perspectives

Development of Novel and Efficient Synthetic Pathways

While traditional methods for synthesizing the core structure, such as the bromination of cyclopropylbenzene (B146485), are established, ongoing research seeks more efficient and versatile routes. smolecule.com A key area of development is the construction of the cyclopropyl (B3062369) ring on a pre-functionalized benzene (B151609) core. One documented modern approach involves a cyclopropanation reaction starting from 1-bromo-3-vinyl-benzene. echemi.com This method utilizes a zinc-based reagent system, offering a direct pathway to the target molecule. echemi.com

The synthesis proceeds by reacting 1-bromo-3-vinyl-benzene with diiodomethane (B129776) in the presence of diethyl zinc. echemi.com This process, a variation of the Simmons-Smith reaction, efficiently forms the cyclopropyl ring. Subsequent purification steps, which may involve oxidation of any remaining starting material with potassium permanganate (B83412), yield the final product, 1-bromo-3-cyclopropylbenzene. echemi.com This pathway highlights a shift towards methods that offer high conversion and selectivity from readily available precursors. echemi.com

Table 1: Synthetic Pathway from 1-Bromo-3-vinyl-benzene

| Step | Starting Material | Key Reagents | Intermediate/Product | Reported Yield | Reference |

|---|---|---|---|---|---|

| Cyclopropanation | 1-Bromo-3-vinyl-benzene | Diethyl zinc, Diiodomethane | Crude this compound | Not specified | echemi.com |

Application of Green Chemistry Principles in Synthesis and Transformations

Photocatalysis using visible light is a rapidly emerging field in green chemistry that offers a powerful tool for activating organic molecules under mild conditions. While specific studies focusing on this compound are still nascent, its structure is ideal for such investigations. The carbon-bromine bond is a common reaction site in photocatalytic cross-coupling reactions. Future research is expected to explore the use of photoredox catalysts to mediate reactions such as C-N, C-O, and C-C bond formation at the bromine-substituted position, providing a low-energy alternative to traditional palladium-catalyzed methods.

Pursuit of Advanced Regioselective and Stereoselective Transformations

The distinct functionalities of this compound—the aryl bromide and the cyclopropyl ring—allow for a variety of selective chemical transformations. The bromine atom serves as a highly reliable reactive handle for regioselective modifications, primarily through metal-catalyzed cross-coupling reactions.

Cross-Coupling Reactions: The compound is an excellent substrate for reactions like the Suzuki-Miyaura (using boronic acids) and Heck (using alkenes) couplings, allowing for the precise installation of new carbon-carbon bonds at the bromine-bearing carbon.